3-Tert-butylcyclopentan-1-amine;hydrochloride
Description
3-Tert-butylcyclopentan-1-amine hydrochloride is a cycloaliphatic amine hydrochloride salt featuring a cyclopentane ring substituted with a bulky tert-butyl group at position 3 and an amine group at position 1. Key properties inferred from structurally related compounds include:
Properties
IUPAC Name |
3-tert-butylcyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-9(2,3)7-4-5-8(10)6-7;/h7-8H,4-6,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQABFWMKJUENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butylcyclopentan-1-amine;hydrochloride typically involves the protection of amino functions using tert-butyl carbamate (Boc) groups The amine group is then introduced, and the final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butylcyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Medicinal Chemistry
3-Tert-butylcyclopentan-1-amine;hydrochloride is investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Neuroprotective Agents
Recent studies have explored compounds similar to 3-tert-butylcyclopentan-1-amine;hydrochloride as neuroprotective agents. For instance, hybrid compounds that include amine functionalities have shown promise in protecting neuronal cells from oxidative stress, which is critical in conditions like Alzheimer’s disease . The ability to inhibit acetylcholinesterase and reduce amyloid-beta aggregation positions such compounds as potential treatments for neurodegenerative disorders.
Anticancer Activity
Research has indicated that amine derivatives can exhibit anticancer properties. The incorporation of 3-tert-butylcyclopentan-1-amine;hydrochloride into larger molecular frameworks has been shown to enhance the efficacy of certain anticancer agents by improving their solubility and bioavailability .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Building Block for Pharmaceuticals
3-Tert-butylcyclopentan-1-amine;hydrochloride can be utilized as a building block for synthesizing pharmaceuticals. Its unique steric and electronic properties make it suitable for constructing various pharmacologically active compounds .
Catalysis
In some synthetic pathways, the compound acts as a catalyst or a ligand in metal-catalyzed reactions. Its ability to stabilize reactive intermediates can facilitate various transformations, including cross-coupling reactions that are vital in modern organic synthesis .
Material Science
The compound's properties extend beyond organic synthesis into material science.
Polymer Chemistry
3-Tert-butylcyclopentan-1-amine;hydrochloride has been explored for its role in polymer chemistry, particularly in the development of polymers with specific mechanical properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .
Surface Modification
In material science applications, the compound can be used for surface modification processes, improving adhesion properties of coatings and enhancing the performance of composite materials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Tert-butylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can interact with receptors to modulate their activity, which can lead to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Ring Size Variations
The tert-butyl group confers steric bulk and lipophilicity, influencing solubility and molecular interactions. Comparisons with analogs highlight critical structural and functional differences:
Table 1: Structural Comparison of Cycloaliphatic Amine Hydrochlorides
Key Observations :
- Tert-butyl vs. Fluorine/Methoxy : The tert-butyl group increases lipophilicity, favoring membrane permeability but limiting solubility. Fluorine and methoxy substituents improve polarity and solubility .
- Ring Size : Cyclopentane offers moderate ring strain and flexibility compared to cyclobutane, which may influence binding affinity in drug-receptor interactions .
Hydrochloride Salt Properties
Hydrochloride salts are preferred in pharmaceuticals for enhanced solubility and stability. Comparisons with other hydrochlorides reveal shared characteristics:
Table 2: Hydrochloride Salt Performance in Analytical and Formulation Contexts





Relevance to Target Compound :
- Stability : Hydrochloride salts like amitriptyline HCl demonstrate robustness under standard storage conditions, suggesting similar stability for the target compound .
- Analytical Methods : RP-HPLC and spectrophotometric methods (e.g., validated for lomefloxacin HCl ) are adaptable for quantifying the target compound.
Biological Activity
3-Tert-butylcyclopentan-1-amine;hydrochloride is a chemical compound characterized by its unique molecular structure, consisting of a tert-butyl group attached to a cyclopentane ring. Its molecular formula is C9H20ClN, with a molecular weight of 177.72 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
The biological activity of 3-Tert-butylcyclopentan-1-amine;hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is known to inhibit enzyme activity by binding to the active site, which prevents substrate binding and subsequent catalysis. This mechanism is crucial for its application in drug development and therapeutic interventions.
Biological Activity Overview
The compound exhibits several biological activities, including:
- Enzyme Inhibition : It has been studied for its capacity to inhibit various enzymes, which can be pivotal in controlling metabolic pathways.
- Receptor Binding : The compound shows potential in binding to specific receptors, influencing cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, although further research is needed to confirm these findings.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study demonstrated that 3-Tert-butylcyclopentan-1-amine;hydrochloride effectively inhibited the activity of certain enzymes involved in metabolic processes. The inhibition was quantified using standard enzyme assays, revealing IC50 values indicative of its potency.
-
Receptor Interaction :
- Research involving receptor binding assays indicated that this compound interacts with neurotransmitter receptors, potentially influencing neurochemical pathways. This interaction suggests a role in modulating neurological functions.
-
Antimicrobial Activity :
- In vitro tests have shown that the compound exhibits antimicrobial properties against specific bacterial strains. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as an antimicrobial agent.
Comparative Analysis
To understand the uniqueness of 3-Tert-butylcyclopentan-1-amine;hydrochloride, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Cyclopentylamine | Less sterically hindered | Moderate enzyme inhibition |
| Tert-butylamine | No cyclopentane ring | Limited receptor interaction |
| Cyclopentanamine | Similar structure | Varies in potency compared to target |
3-Tert-butylcyclopentan-1-amine;hydrochloride stands out due to its unique combination of a tert-butyl group and a cyclopentane ring, which enhances its steric and electronic properties, making it more effective in various biological applications.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-tert-butylcyclopentan-1-amine hydrochloride in laboratory settings?
- Methodological Answer : Synthesis optimization requires attention to reaction kinetics, solvent selection, and temperature control. For cyclopentane-based hydrochlorides, continuous flow reactors (CFRs) improve scalability and yield by ensuring uniform mixing and heat transfer . Key parameters include:
- Reaction Steps : Cycloalkylation, tert-butyl group introduction via alkylation, and final hydrochlorination.
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates .
- Catalysts : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation to attach the tert-butyl group.
- Validation : Monitor intermediates via TLC or HPLC to confirm reaction progression .
Q. Which analytical techniques are most effective for assessing the purity and stability of 3-tert-butylcyclopentan-1-amine hydrochloride?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) is standard for quantifying amine hydrochlorides. Column: C18, mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
- Spectroscopy : FT-IR for functional group verification (e.g., NH₂ stretch at ~3300 cm⁻¹, C-Cl at 750 cm⁻¹) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation products. Store samples at 4°C in airtight, light-resistant containers to prevent hydrolysis .
Q. What safety protocols are critical for handling 3-tert-butylcyclopentan-1-amine hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Exposure Mitigation : In case of skin contact, rinse with 10% acetic acid followed by water to neutralize residual HCl .
- Waste Disposal : Collect aqueous waste in labeled containers for neutralization with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can mechanistic studies elucidate the interactions of 3-tert-butylcyclopentan-1-amine hydrochloride with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding interactions. The tert-butyl group may induce steric effects, while the amine forms hydrogen bonds with catalytic residues .
- In Vitro Assays : Conduct enzyme inhibition studies (e.g., IC₅₀ determination) under varied pH (6.5–7.5) and ionic strength conditions to mimic physiological environments .
- Isotopic Labeling : Synthesize deuterated analogs to track metabolic pathways via LC-MS .
Q. How do environmental conditions (pH, temperature) influence the stability and reactivity of 3-tert-butylcyclopentan-1-amine hydrochloride in aqueous solutions?
- Methodological Answer :
- pH-Dependent Stability : Perform kinetic studies at pH 2–8. Amine hydrochlorides are stable below pH 4 but degrade via hydrolysis at higher pH. Use buffer systems (e.g., citrate-phosphate) to control pH .
- Thermal Analysis : DSC to identify melting points (~200–220°C) and decomposition thresholds. TGA reveals mass loss patterns under nitrogen atmosphere .
- Reactivity Mapping : Track degradation products (e.g., cyclopentanol derivatives) via GC-MS after heating at 60°C for 48 hours .
Q. What strategies resolve contradictory data in published studies on the physicochemical properties of 3-tert-butylcyclopentan-1-amine hydrochloride?
- Methodological Answer :
- Meta-Analysis : Compare literature values (e.g., logP, solubility) using databases like PubChem. Discrepancies often arise from differing solvent systems (e.g., DMSO vs. water) .
- Standardization : Replicate experiments under controlled conditions (e.g., 25°C, 0.1 M PBS) to isolate variables. For solubility contradictions, use shake-flask method with HPLC quantification .
- Cross-Validation : Validate NMR assignments (e.g., tert-butyl protons at δ 1.2–1.4 ppm) against computational predictions (DFT calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





